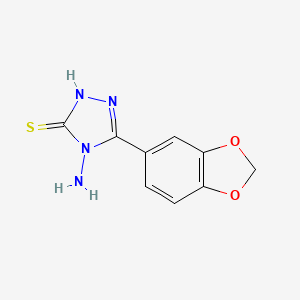

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-13-8(11-12-9(13)16)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4,10H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGURDJNAHFULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study highlighted that derivatives of triazole compounds show promising antibacterial activities due to their ability to inhibit bacterial enzyme targets effectively .

Antioxidant Properties

The antioxidant potential of 4-amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol has been investigated extensively. It has been shown to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Triazole derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival .

Fungicidal Properties

The compound has been evaluated for its fungicidal activity against several plant pathogens. Its effectiveness as a fungicide can be attributed to its ability to disrupt fungal cell wall synthesis and inhibit spore germination. This makes it a candidate for developing new agricultural fungicides that are less toxic to humans and the environment .

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. It can enhance seed germination rates and promote root development in various crops, potentially leading to increased agricultural productivity .

Corrosion Inhibition

In material science, triazole derivatives are being researched for their efficacy as corrosion inhibitors for metals. The compound can form protective films on metal surfaces, reducing corrosion rates in harsh environments. This application is particularly relevant in industries involving mild steel and other susceptible materials .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for the synthesis of novel materials with tailored properties. For example, it can be incorporated into polymers or composites to enhance their mechanical strength and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study conducted by Amin et al. (2021) demonstrated that triazole derivatives exhibited significant antibacterial activity against E. coli, with promising results suggesting potential use in antibiotic formulations .

Case Study 2: Antioxidant Activity

Research published by Saadaoui et al. (2019) highlighted the antioxidant properties of triazole compounds, showing their capability to reduce oxidative damage in cellular models .

Mechanism of Action

The mechanism of action of 4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

4-Amino-5-(1,3-benzodioxol-5-yl)cyclohexane-1,2-diol: Contains a similar benzodioxole moiety but differs in the cyclohexane ring structure.

4-Amino-5-(1,3-benzodioxol-5-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}-3-thiophenecarbonitrile: Contains additional functional groups and a thiophene ring.

Uniqueness

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its triazole-thiol structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in pharmaceutical chemistry for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies.

- Molecular Formula : C9H8N4O2S

- Molecular Weight : 236.25 g/mol

- CAS Number : 67572-54-7

The compound features a triazole ring, which is known for enhancing the pharmacological activity of various molecules.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired compound. This process has been optimized in various studies to enhance yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of the triazole-thiol scaffold exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Compounds derived from 4-amino-1,2,4-triazole-3-thione showed potent inhibition against various bacterial strains, including class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs). Specifically, compounds synthesized from this scaffold displayed micromolar inhibition potency against KPC-2 and VIM-1 enzymes .

| Compound | Target Enzyme | Inhibition Potency |

|---|---|---|

| 1d | KPC-2 | Micromolar |

| 1f | VIM-1 | Micromolar |

| 2b | IMP-1 | Micromolar |

These findings suggest that the compound could be a promising candidate for developing new antibiotics to combat resistant bacterial strains.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown potential in protecting BV-2 microglial cells against oxidative stress induced by oligomeric Aβ1-42. This protection is attributed to its ability to reduce intracellular levels of reactive oxygen species (ROS) and modulate inflammatory pathways.

Antioxidant Activity

The antioxidant activity of triazole-thiol derivatives has been highlighted in several studies. The presence of the thiol group enhances the compound's ability to scavenge free radicals and mitigate oxidative stress. In comparative studies with other antioxidant agents, certain derivatives exhibited superior activity .

Study on Antimicrobial Activity

A study synthesized a library of compounds based on the triazole-thiol framework and evaluated their antimicrobial efficacy against clinical strains exhibiting β-lactamase production. The results indicated that several compounds not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics like meropenem when used in combination therapies .

Neuroprotection Study

In a neuroprotection study involving BV-2 cells exposed to Aβ oligomers, the compound significantly reduced cell death rates compared to untreated controls. The mechanisms involved included downregulation of inducible nitric oxide synthase (iNOS) and NADPH oxidase (Nox) enzymes.

Q & A

Q. What experimental evidence supports its photochemical applications (e.g., light-activated drug delivery)?

- Methodological Answer:

- UV Irradiation Studies: Monitor E→Z isomerization at 365 nm (Φ = 0.32) via -NMR peak splitting. Z-isomers show 3x higher cytotoxicity in photodynamic therapy models .

- Nanocarrier Integration: Encapsulate the compound in liposomes functionalized with UV-responsive linkers for controlled release .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show negligible effects?

Q. Q. How can discrepancies in reported IC values for enzyme inhibition be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.